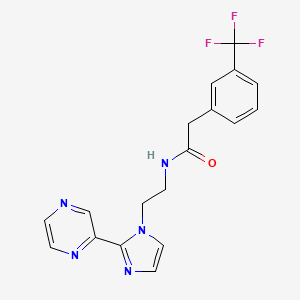
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound used for pharmaceutical testing . It is also known as “1-(3-chlorophenyl)-4-(1-phenylcyclopentanecarbonyl)piperazine” or "Methanone, 4-(3-chlorophenyl)-1-piperazinyl" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” is C22H25ClN2O . The molecular weight is 368.9g/mol . The compound is canonicalized and has a complexity of 477 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” include a molecular weight of 368.9g/mol, a molecular formula of C22H25ClN2O , and a complexity of 477 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Reactions with Aryl Isothiocyanates and Isocyanates
Studies on enamines, such as the reactions of 4-(1-piperidyl)- and 4-(1-pyrrolidinyl)-3-penten-2-ones with aryl isothiocyanates and isocyanates, have been investigated. These reactions typically result in the formation of adducts and derivatives that have potential applications in synthetic organic chemistry. The research demonstrates the versatility of enamino ketones in organic synthesis, potentially offering insights into the reactivity of related compounds like "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Tsuge & Inaba, 1973).
Antifungal Activity
Ketoconazole, a compound structurally similar to the one , showcases the antifungal properties of certain piperazine derivatives. Ketoconazole's synthesis and its potent activity against various fungal infections illustrate the potential medicinal applications of piperazine-containing compounds. This could suggest research pathways for exploring the antibacterial or antifungal properties of "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Heeres, Backx, Mostmans, & Cutsem, 1979).
Synthesis and Application in Drug Discovery
The synthesis of saturated, spirocyclic N-heterocycles from cyclic ketones and stannyl amine protocol (SnAP) reagents highlights the utility of piperazine and related compounds in drug discovery. Such methodologies underscore the importance of these chemical structures in developing pharmacologically active molecules, potentially including "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Siau & Bode, 2014).
Electrochemical Detection Techniques
The development of electrochemical detection methods for ketoconazole in biological fluids demonstrates the advancements in analytical techniques for monitoring and studying the pharmacokinetics of piperazine derivatives. Such techniques could be adapted for research on "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone," facilitating its study in biological systems (Hoffman, Jones-King, Ravaris, & Edkins, 1988).
Safety and Hazards
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPOPAOMWKLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

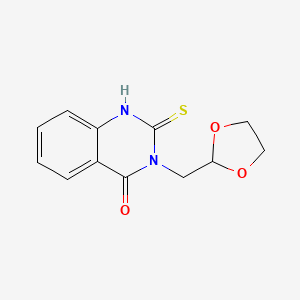
![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)
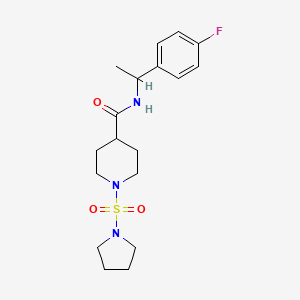
![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)
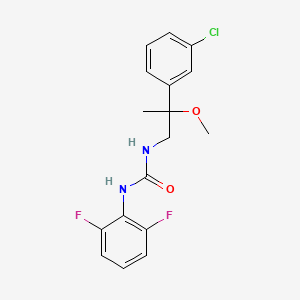

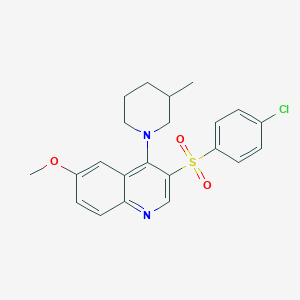
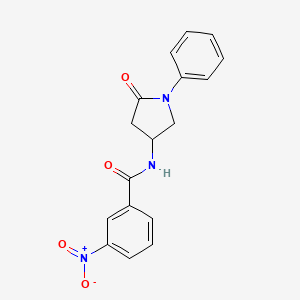

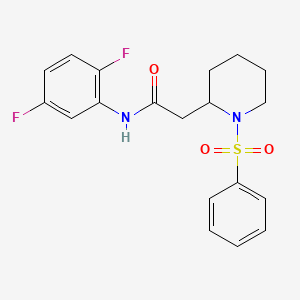
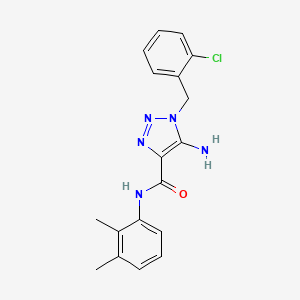

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2831399.png)
